molecular formula C22H24ClN5O2 B2932497 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 2034619-09-3

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No.: B2932497
CAS No.: 2034619-09-3
M. Wt: 425.92
InChI Key: DIIFLASCZAXBQA-UHFFFAOYSA-N
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Description

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24ClN5O2 and its molecular weight is 425.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Binding Studies

Compounds with structural similarities to the specified molecule have been studied for their interaction with biological receptors. For example, compounds acting as antagonists for cannabinoid receptors have been characterized through molecular orbital methods and conformational analyses, leading to insights into their binding interactions and activity profiles (J. Shim et al., 2002). These studies contribute to the understanding of molecular mechanisms and can guide the design of molecules with desired biological activities.

Anticancer and Antimicrobial Applications

Several research efforts focus on synthesizing novel compounds for evaluating their potential as anticancer and antimicrobial agents. For instance, novel pyrazole carboxamide derivatives have been synthesized and characterized, highlighting the importance of structural analysis in developing therapeutically relevant compounds (Hong-Shui Lv et al., 2013). Such compounds are crucial in the search for new treatments against resistant strains of bacteria and cancer cell lines.

Drug Discovery and Development

The synthesis and characterization of new chemical entities, including those with isoxazole and piperazine moieties, play a critical role in drug discovery. Research in this area often aims to identify compounds with specific biological activities, such as antagonism against certain receptors or inhibition of cancer cell proliferation. Studies on compounds like 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates reveal their potential anticancer and antituberculosis activities, demonstrating the therapeutic potential of novel synthetic molecules (S. Mallikarjuna et al., 2014).

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2/c1-14-20(21(25-30-14)16-5-3-4-6-17(16)23)22(29)28-11-9-27(10-12-28)19-13-18(15-7-8-15)24-26(19)2/h3-6,13,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIFLASCZAXBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC(=NN4C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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